5-Amino-5-oxo-3-(3-thienyl)pentanoic acid
Overview
Description
5-Amino-5-oxo-3-(3-thienyl)pentanoic acid is a thienyl-containing glutamate analogue. This compound has gained attention for its potential therapeutic value in various disorders of the nervous system. It is known for its unique structure, which includes a thienyl group, making it a subject of interest in both organic and medicinal chemistry.
Preparation Methods
The synthesis of 5-Amino-5-oxo-3-(3-thienyl)pentanoic acid involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of a thienyl-containing precursor.
Amination: The precursor undergoes amination to introduce the amino group.
Oxidation: The compound is then oxidized to form the oxo group.
Final Assembly: The final step involves the coupling of the thienyl group with the pentanoic acid backbone under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity. These methods often use advanced catalytic processes and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
5-Amino-5-oxo-3-(3-thienyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Condensation: The compound can undergo condensation reactions with other carboxylic acids or amines to form amides or peptides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-5-oxo-3-(3-thienyl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving glutamate receptors.
Medicine: It has potential therapeutic applications in treating neurological disorders due to its structural similarity to glutamate.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-5-oxo-3-(3-thienyl)pentanoic acid involves its interaction with glutamate receptors in the nervous system. The compound mimics the action of glutamate, a key neurotransmitter, by binding to its receptors and modulating their activity. This interaction can influence various neural pathways, potentially offering therapeutic benefits in conditions like epilepsy and neurodegenerative diseases.
Comparison with Similar Compounds
5-Amino-5-oxo-3-(3-thienyl)pentanoic acid can be compared with other similar compounds, such as:
5-Aminopentanoic acid: A simpler analogue without the thienyl group.
3-Amino-4-methylpentanoic acid: Contains a methyl group instead of the thienyl group.
5-Azido-2-(Fmoc-amino)pentanoic acid: Contains an azido group and is used in peptide synthesis.
The uniqueness of this compound lies in its thienyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
5-amino-5-oxo-3-thiophen-3-ylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c10-8(11)3-7(4-9(12)13)6-1-2-14-5-6/h1-2,5,7H,3-4H2,(H2,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCNCSDJZSMJJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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